molecular formula C24H21N3O2S2 B3408799 (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886168-91-8

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B3408799
CAS No.: 886168-91-8
M. Wt: 447.6 g/mol
InChI Key: MKWXLAKWKAIETD-QNGOZBTKSA-N
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Description

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel synthetic compound designed for research applications, particularly in the fields of medicinal chemistry and enzyme inhibition. Its structure integrates a 2-thioxothiazolidin-4-one scaffold, a motif extensively documented for its diverse biological activities and significant potential in inhibitor design . Compounds based on the 3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one structure have demonstrated potent and competitive inhibition of the tyrosinase enzyme, a key target in melanogenesis research and hyperpigmentation studies . Furthermore, the inclusion of the morpholinoquinoline moiety suggests potential for enhanced binding affinity and selectivity, as similar molecular hybrids are actively investigated for their multi-targeting capabilities against pharmacologically relevant enzymes . This reagent is intended for use in biochemical assay development, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules for research purposes.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)27(23)16-17-6-2-1-3-7-17)15-19-14-18-8-4-5-9-20(18)25-22(19)26-10-12-29-13-11-26/h1-9,14-15H,10-13,16H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWXLAKWKAIETD-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with thiazolidin-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

The compound (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.

Structure

The compound features a thiazolidinone core, which is known for its biological activity, particularly in the context of drug discovery.

Physical Properties

  • Molecular Formula : C₁₈H₁₈N₂OS₂
  • Molecular Weight : 342.48 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated:

  • IC50 values indicating effective concentration levels for inducing apoptosis.
  • Mechanistic studies suggested involvement of the p53 pathway, leading to cell cycle arrest.

Antimicrobial Properties

Thiazolidinones have been recognized for their antimicrobial activity against a range of pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from a study published in Antimicrobial Agents and Chemotherapy, where the compound was tested against various bacterial and fungal strains.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound has been investigated for its anti-inflammatory effects.

Mechanism of Action:

Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

Neuroprotective Effects

The neuroprotective properties of thiazolidinones are being explored for their potential in treating neurodegenerative diseases.

Case Study:

A study published in Neuroscience Letters reported that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in similar compounds include modifications to:

The aromatic moiety (quinolinyl, indolyl, pyrazolyl, benzothiophenyl).

The N3 substituent (benzyl, morpholinoalkyl, carboxylic acid derivatives).

The methylene bridge (electron-withdrawing or donating groups).

Below is a comparative analysis of representative analogues:

Compound Name & Evidence ID Key Substituents Biological Activity
Target Compound N3-benzyl; C5-(2-morpholinoquinolinyl)methylene Limited direct data; inferred activity from structural analogs
(Z)-5-((5-Methoxy-1H-indol-3-yl)methylene)-3-(benzoic acid)thiazolidin-4-one (5h, ) N3-benzoic acid; C5-(5-methoxyindolyl)methylene 13–52× more potent antifungal activity vs. ketoconazole; effective vs. MRSA
(Z)-5-((3-Phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one () C5-(3-phenylpyrazolyl)methylene Broad antimicrobial activity; superior to ampicillin against Gram-positive bacteria
ADAMTS-5 Inhibitor () C5-(4-chlorobenzylthio-pyrazolyl)methylene Potent inhibition of ADAMTS-5, a metalloprotease involved in extracellular matrix remodeling
(Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one () N3-morpholino; C5-(pyridinyl)methylene Noted in cheminformatics databases; potential kinase inhibition inferred from morpholino group

Structure-Activity Relationships (SAR)

  • Antimicrobial Activity :
    • Indole derivatives (): Methoxy groups at position 5 of the indole ring enhance antifungal activity (e.g., 5h vs. 4c in ) .
    • Pyrazole derivatives (): 3-Phenyl substitution improves Gram-positive targeting .
    • N3 Substituents : Carboxylic acids (e.g., benzoic acid in 5h) reduce antibacterial activity but improve antifungal potency .
  • Enzyme Inhibition: The 2-morpholinoquinolinyl group in the target compound may enhance binding to kinase or protease active sites, similar to ADAMTS-5 inhibitors () .

Biological Activity

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinone compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial effects, along with relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is a well-established scaffold in drug development. The synthesis typically involves the condensation of 2-thioxothiazolidin-4-one with appropriate aldehydes or ketones under various conditions to yield the desired product. Recent studies have employed green chemistry techniques to enhance yields and reduce environmental impact during synthesis .

Anticancer Activity

Recent research highlights the anticancer potential of thiazolidinone derivatives, including this compound. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis and increasing reactive oxygen species (ROS) levels in cancer cells. For instance, compounds similar to this derivative have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDInduction of apoptosis via ROS
4-Thiazolidinone derivativeMCF-7TBDDNA interaction and ROS generation
Another thiazolidinone analogSH-SY5YTBDMitochondrial dysfunction

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been extensively studied. The compound exhibits significant antibacterial activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMIC (µg/mL)Mechanism of Action
This compoundE. coliTBDMembrane disruption
4-Thiazolidinone derivativeStaphylococcus aureusTBDInhibition of cell wall synthesis
Another thiazolidinone analogPseudomonas aeruginosaTBDMetabolic pathway inhibition

Note: MIC = Minimum Inhibitory Concentration

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various thiazolidinone derivatives on A549 cells, demonstrating that compounds increased ROS levels significantly, leading to apoptosis in a dose-dependent manner .
  • Antimicrobial Testing : Research conducted on different thiazolidinones revealed their effectiveness against resistant strains of bacteria, showcasing their potential as new antibiotics in an era of rising antibiotic resistance .

Q & A

Q. What synthetic routes are commonly employed for synthesizing (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of a thiazolidinone precursor (e.g., 3-benzyl-2-thioxothiazolidin-4-one) with a morpholinoquinoline-substituted aldehyde. Key parameters include refluxing in ethanol or methanol under basic conditions (e.g., sodium acetate) to achieve Z-configuration selectivity. Yield optimization often requires precise stoichiometry and temperature control .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : To verify the Z-configuration via coupling constants and olefinic proton shifts (e.g., δ 7.2–7.8 ppm for benzylidene protons).
  • IR Spectroscopy : Confirms the presence of thioxo (C=S) and carbonyl (C=O) groups (stretching frequencies ~1200 cm⁻¹ and ~1700 cm⁻¹, respectively).
  • UV-Vis : Identifies π→π* transitions in the conjugated benzylidene-morpholinoquinoline system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) calculations at the PBE0/6-31G(d,p) level are effective for modeling frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β). Studies on analogous thiazolidinones show strong NLO activity due to electron-withdrawing (thioxo) and electron-donating (morpholino) groups, validated via hyper-Rayleigh scattering (HRS) experiments .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Orthogonal Assays : Use multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to confirm specificity.
  • Structural Validation : Ensure compound purity via HPLC and crystallography (e.g., single-crystal X-ray diffraction to rule out stereoisomer interference) .
  • Target Profiling : Screen against enzymes like GSK-3β or CDK1 to identify mechanistic pathways .

Q. How do substituents on the morpholinoquinoline moiety influence structure-activity relationships (SAR)?

  • Electron-Donating Groups (e.g., methoxy) : Enhance binding to hydrophobic pockets in enzymes (e.g., kinase domains).
  • Halogen Substitutions (e.g., Cl) : Improve metabolic stability and membrane permeability.
  • Steric Effects : Bulky groups at the quinoline 2-position may reduce off-target interactions. Comparative studies using IC50 values and molecular docking (e.g., AutoDock Vina) validate these trends .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by HPLC analysis.
  • Accelerated Stability Testing : Monitor degradation products (e.g., sulfoxides) via LC-MS at 40°C/75% RH over 4 weeks .

Q. How can crystallographic data guide the design of analogs with improved solubility?

Hirshfeld surface analysis of analogous compounds reveals dominant C-H···O/S/Cl interactions . Modifying the morpholino group to introduce polar substituents (e.g., hydroxyl) can enhance aqueous solubility without compromising planar conformation critical for target binding .

Q. What in vitro models are suitable for studying the compound’s role in oxidative stress pathways?

  • ROS Scavenging Assays : Use DCFH-DA in H2O2-treated HepG2 cells.
  • Enzyme Inhibition : Measure NADPH oxidase or xanthine oxidase activity.
  • Gene Expression : qPCR for Nrf2/Keap1 pathway markers .

Methodological Considerations

  • Synthetic Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics and byproduct formation .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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